Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups such as the cyano and ester groups, which can participate in different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of imidazo[1,2-a]pyridines include transition metal catalysts, oxidizing agents, and reducing agents . Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazo[1,2-a]pyridines are recognized for their potential as drug candidates due to their biological activity . These compounds are also used in material science for their structural properties .
Mechanism of Action
The mechanism of action of ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate . While these compounds share a common core structure, their unique functional groups confer different chemical and biological properties. The presence of the cyano group in this compound, for example, may enhance its reactivity and potential biological activity compared to its methyl-substituted counterpart .
Biological Activity
Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate (ECMIPC) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of ECMIPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
ECMIPC features a unique structure characterized by a cyano group at the 8-position and an ethyl ester at the 2-position. The imidazo[1,2-a]pyridine framework consists of a fused pyridine and imidazole ring, which contributes to its diverse chemical reactivity and biological activity .
Structural Formula
Pharmacological Properties
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against a range of microbial pathogens.
- Anti-inflammatory Activity : ECMIPC may possess anti-inflammatory properties similar to other derivatives in this family.
- Anticancer Activity : Preliminary studies suggest that ECMIPC may inhibit the growth of cancer cells through various mechanisms.
The biological activity of ECMIPC can be attributed to its interaction with specific biological targets. Studies suggest that it may interact with enzymes and receptors involved in disease pathways. Key mechanisms include:
- Enzyme Inhibition : ECMIPC may inhibit enzymes that play critical roles in inflammation and cancer progression.
- Receptor Modulation : The compound might modulate receptors associated with pain and inflammatory responses .
Table 1: Summary of Biological Activities
Activity Type | Findings | References |
---|---|---|
Antimicrobial | Exhibits activity against various pathogens; specific IC50 values need further exploration. | |
Anti-inflammatory | Potentially reduces inflammation markers in vitro; requires clinical validation. | |
Anticancer | Inhibits proliferation of cancer cell lines; specific pathways involved are under investigation. |
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of imidazo[1,2-a]pyridine derivatives, ECMIPC demonstrated significant cytotoxic effects against several cancer cell lines. The study utilized MTT assays to evaluate cell viability, revealing an IC50 value indicative of its potential as an anticancer agent .
Comparative Analysis with Related Compounds
Understanding how ECMIPC compares with structurally similar compounds can provide insights into its unique properties. The following table summarizes some related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate | Lacks cyano group | Different biological activities |
8-Amino-7-methylimidazo[1,2-a]pyridine | Contains amino group instead of cyano | Potentially different pharmacological effects |
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | Different position of carboxylate | Variation in reactivity and biological interactions |
This comparative analysis highlights how specific substitutions on the imidazo[1,2-a]pyridine scaffold can significantly alter chemical behavior and biological activity.
Properties
Molecular Formula |
C12H11N3O2 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-3-17-12(16)10-7-15-5-4-8(2)9(6-13)11(15)14-10/h4-5,7H,3H2,1-2H3 |
InChI Key |
LURZVSPBFLZOER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)C#N)C |
Origin of Product |
United States |
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